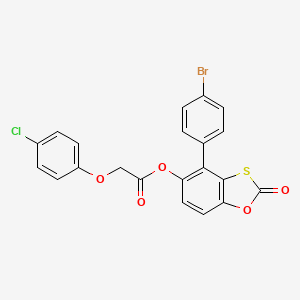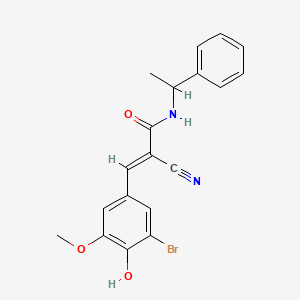
N-isobutyl-N-(3-thienylmethyl)-3-pyrrolidinecarboxamide hydrochloride
Übersicht
Beschreibung
N-isobutyl-N-(3-thienylmethyl)-3-pyrrolidinecarboxamide hydrochloride, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It was first synthesized in 1983 by the pharmaceutical company Smith Kline & French (now GlaxoSmithKline) and has since been used in scientific research to study the dopamine system and its role in various physiological and pathological processes.
Wirkmechanismus
N-isobutyl-N-(3-thienylmethyl)-3-pyrrolidinecarboxamide hydrochloride acts as a selective agonist of the dopamine D1 receptor, which is a subtype of dopamine receptor that is primarily located in the brain. When this compound binds to the dopamine D1 receptor, it activates a signaling pathway that leads to an increase in the levels of cyclic AMP (cAMP) in the cell. This, in turn, leads to various downstream effects, such as the activation of protein kinase A (PKA) and the modulation of ion channels and other signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its activation of the dopamine D1 receptor. These effects can vary depending on the specific cell type and brain region involved, but generally include increased cAMP levels, activation of PKA, modulation of ion channels and other signaling pathways, and changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-isobutyl-N-(3-thienylmethyl)-3-pyrrolidinecarboxamide hydrochloride in lab experiments is its high selectivity for the dopamine D1 receptor, which allows researchers to specifically target this receptor and study its effects. However, one limitation is that it can have off-target effects at higher concentrations, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research involving N-isobutyl-N-(3-thienylmethyl)-3-pyrrolidinecarboxamide hydrochloride. One area of interest is its potential therapeutic applications for neurological disorders such as Parkinson's disease and schizophrenia. Another area of research is the development of new compounds that target the dopamine system and have improved pharmacological properties compared to this compound. Finally, there is ongoing research to better understand the signaling pathways and downstream effects of dopamine D1 receptor activation, which could lead to new insights into the role of the dopamine system in health and disease.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-N-(3-thienylmethyl)-3-pyrrolidinecarboxamide hydrochloride has been widely used in scientific research to study the dopamine D1 receptor and its role in various physiological and pathological processes. For example, it has been used to investigate the role of the dopamine system in drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-11(2)8-16(9-12-4-6-18-10-12)14(17)13-3-5-15-7-13/h4,6,10-11,13,15H,3,5,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLHTGZHKFXMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CSC=C1)C(=O)C2CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-oxo-4H-3,1-benzoxazine-7-carboxamide](/img/structure/B3921659.png)
![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3921666.png)
![3-{[(3S*,4S*)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]methyl}-5-methyl-1H-indole-2-carboxylic acid](/img/structure/B3921673.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B3921675.png)
![N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B3921701.png)
![N-(3'-methyl-3-biphenylyl)-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]prolinamide](/img/structure/B3921703.png)
![3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3921734.png)
![N-methyl-N-(4-methylbenzyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3921742.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B3921756.png)
![6-methyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B3921757.png)

![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-3-ol](/img/structure/B3921770.png)